3-Cyclohexene-1-carboxylic acid

概述

描述

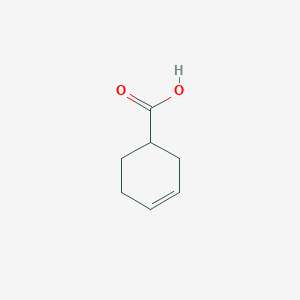

3-Cyclohexene-1-carboxylic acid (CAS 4771-80-6) is a cyclic unsaturated carboxylic acid with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol. Its structure features a cyclohexene ring with a carboxylic acid substituent at position 1. The SMILES notation is OC(C1CCC=CC1)=O, highlighting the conjugated double bond between positions 3 and 4 .

准备方法

Synthetic Routes and Reaction Conditions: 3-Cyclohexene-1-carboxylic acid can be synthesized through various methods. One common method involves the bromination of cyclohexene followed by hydrolysis. The bromination is typically carried out using bromine in an organic solvent such as carbon tetrachloride, followed by hydrolysis with aqueous sodium hydroxide to yield the desired carboxylic acid .

Industrial Production Methods: In industrial settings, this compound can be produced through the partial hydrogenation of benzoic acid. This process involves the use of a hydrogenation catalyst under controlled temperature and pressure conditions to selectively hydrogenate the aromatic ring of benzoic acid to form the cyclohexene derivative .

化学反应分析

Types of Reactions: 3-Cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Reduction: It can be reduced to cyclohexane-1-carboxylic acid using reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products Formed:

Oxidation: Cyclohexane-1,2-dicarboxylic acid.

Reduction: Cyclohexane-1-carboxylic acid.

Substitution: Esters, amides, and other derivatives.

科学研究应用

Pharmaceutical Applications

3-Cyclohexene-1-carboxylic acid serves as a precursor for various pharmaceutical compounds, particularly as an intermediate in the synthesis of drugs targeting thrombotic diseases.

Case Study: FXa Inhibitors

A notable application is its use in synthesizing optically active derivatives that inhibit activated blood coagulation factor X (FXa). Research indicates that the compound can be converted into (S)-3-cyclohexene-1-carboxylic acid, which is useful in developing therapeutic agents for thrombotic conditions .

Key Insights :

- The synthesis involves the use of solvents like aqueous acetone or ethyl acetate to enhance purity and yield.

- The process allows for the recycling of stereoisomers, making it economically viable for industrial production.

Synthesis and Organic Chemistry

This compound is frequently used in organic synthesis due to its reactivity and ability to form various derivatives.

Table: Common Reactions Involving this compound

Biochemical Applications

In biochemistry, this compound has been studied for its metabolic pathways and interactions with microorganisms.

Case Study: Metabolism by Pseudomonas putida

Research has shown that Pseudomonas putida can metabolize cyclohexanecarboxylic acid but struggles with this compound as a sole carbon source. This indicates potential pathways for bioremediation or biotransformation applications .

Industrial Applications

Due to its properties, this compound is also explored in various industrial applications, including:

作用机制

The mechanism of action of 3-Cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. In the case of its use as a chiral precursor for Edoxaban, the compound undergoes enzymatic hydrolysis to form the active enantiomer. The enzyme BioH, for example, has been engineered to exhibit high enantioselectivity towards the (S)-enantiomer of this compound . This selective hydrolysis is crucial for the production of the desired chiral pharmaceutical compound.

相似化合物的比较

Key Properties :

- Physical State : Colorless oil or solid (depending on purity) .

- Boiling Point : 238°C (lit.) .

- Solubility : Insoluble in water .

- Safety: Non-hazardous in transport (WGK Germany: 3) .

Cyclohexanecarboxylic Acid (CAS 98-89-5)

Structural Differences :

- Fully saturated cyclohexane ring vs. unsaturated cyclohexene ring in 3-cyclohexene-1-carboxylic acid.

- Molecular formula: C₇H₁₂O₂ (vs. C₇H₁₀O₂ for the unsaturated analog).

Benzoic Acid (CAS 65-85-0)

Structural Differences :

- Aromatic benzene ring vs. non-aromatic cyclohexene ring.

Reactivity :

- Both compounds are oxidized under UV-activated persulfate, but benzoic acid generally exhibits higher reactivity due to aromatic stabilization .

Chiral Derivatives: (R)- and (S)-3-Cyclohexene-1-carboxylic Acid

Stereochemical Impact :

- The (R)-enantiomer (CAS 5709-98-8) is used to synthesize optically active aldehydes and alcohols via hydroboration, achieving up to 20% stereoselectivity .

- In contrast, the racemic mixture lacks directional specificity in asymmetric reactions.

Ester Derivatives

Methyl Ester (CAS 6493-77-2) :

- Viscosity decreases with temperature (e.g., 0.0004736 Pa·s at 405.03 K) .

- Used in coatings and polymer industries, leveraging the reactivity of the cyclohexene ring .

Ethylhexyl Ester (CAS 63302-64-7) :

- Industrial applications in coatings, contrasting with simpler esters of saturated acids, which are less reactive .

生物活性

3-Cyclohexene-1-carboxylic acid (CAS Number: 815-80-5) is an organic compound with significant implications in various biological contexts. This article explores its biological activity, including toxicity assessments, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexene ring structure, which contributes to its unique chemical properties. The molecular formula is , and its structure includes a carboxylic acid functional group that can influence its reactivity and biological interactions.

Toxicity and Safety Assessments

- Genotoxicity : Current data indicate that this compound does not present a concern for genotoxicity. Studies involving its methyl ester form have shown no mutagenic effects in bacterial reverse mutation assays, indicating that it does not cause genetic damage under the conditions tested .

- Repeated Dose Toxicity : There are no specific repeated dose toxicity data available for this compound itself; however, related compounds have been evaluated. The total systemic exposure to its methyl ester is reported to be below the threshold of toxicological concern (TTC), suggesting a low risk for adverse effects upon repeated exposure .

- Skin Sensitization : Limited data on skin sensitization are available, but assessments of similar compounds have not indicated significant allergenic potential .

Pharmacological Potential

Research into the pharmacological properties of this compound suggests potential applications in medicinal chemistry:

- Anti-inflammatory Properties : Some studies have indicated that compounds with similar structures may exhibit anti-inflammatory activity, although specific research on this compound is limited .

- Chiral Properties : The presence of a chiral carbon in the structure allows for the possibility of enantiomeric forms that could have differing biological activities. Research into refining methods has shown that high enantiomeric excess can be achieved, potentially enhancing therapeutic efficacy .

Case Study 1: Genotoxicity Assessment

Case Study 2: Synthesis and Refinement

A recent patent outlines a method for refining S-3-cyclohexene-1-carboxylic acid, achieving an enantiomeric excess of over 99%. This refinement process not only improves yield but also suggests potential for industrial applications where high-purity compounds are required for biological testing or pharmaceutical development .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What experimental methods are recommended for characterizing 3-cyclohexene-1-carboxylic acid in synthetic pathways?

Characterization typically involves NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and purity, GC-MS for volatile derivatives (e.g., esters), and HPLC for enantiomeric resolution. For example, NMR analysis of diastereomeric mixtures may reveal overlapping signals (e.g., aldehyde protons at ~9–10 ppm), necessitating higher-field instruments (≥270 MHz) or derivatization strategies . Physical properties like refractive index (n20/D: 1.479–1.483) and flash point (>113°C) should be validated using standardized protocols .

Q. How does this compound participate in microbial anaerobic degradation pathways?

In methanogenic consortia, this compound arises as an intermediate during benzoic acid degradation. Key steps include:

- Ring reduction : Benzoic acid → cyclohexane carboxylic acid → this compound.

- Interference : It competitively inhibits utilization of other cyclic acids (e.g., cyclohexane derivatives), requiring controlled co-substrate experiments to isolate metabolic pathways .

Q. What are the standard synthetic routes to this compound derivatives?

Common approaches include:

- Esterification : Reacting with alcohols (e.g., isobutylene) under acid catalysis to form esters (79% yield) .

- Hydroboration : Using 9-BBN to generate diastereomeric alcohols, followed by oxidation to aldehydes (20% stereoselectivity observed) .

- Mitsunobu reaction : For nucleoside synthesis, enabling stereocontrolled coupling with purine/pyrimidine bases .

Advanced Research Questions

Q. How can stereochemical challenges in diastereomeric mixtures of this compound derivatives be resolved?

Methodology :

- Hydrogenation : Catalytic hydrogenation of diastereomers (e.g., 4a/4b) to enantiomeric alcohols (6a/6b), followed by oxidation to acids (7a/7b) for optical rotation analysis .

- Autoxidation : Monitoring epimerization via UV/Vis or circular dichroism to infer stereoselectivity.

- Data interpretation : A 20% stereoselectivity in hydroboration was calculated by correlating optical activity of final products with reaction intermediates .

Q. What strategies mitigate interference from this compound in metabolic studies?

- Dose-response assays : Quantify inhibition thresholds using LC-MS/MS to track substrate depletion (e.g., benzoic acid vs. This compound).

- Isotopic labeling : ¹³C-labeled analogs differentiate metabolic flux in consortia .

- Co-culture experiments : Isolate methanogenic strains to identify species-specific tolerance .

Q. How does regioselectivity in allylic amination of this compound derivatives affect synthetic outcomes?

Case study : Gabaculine synthesis requires amination at the C5 position. To favor this:

- Steric hindrance : Use bulky esters (e.g., isobutyl) to block approach at C2 .

- Reagent choice : Opt for transition-metal catalysts (e.g., Pd) or organocatalysts to direct regioselectivity.

- Validation : Compare ¹H NMR shifts of aminated products with computational models (DFT) .

Q. What advanced oxidation processes (AOPs) degrade this compound, and how are they optimized?

Experimental design :

- UV/H₂O₂ vs. UV/S₂O₈²⁻ : Compare degradation efficiency under varying halide concentrations.

- Key data : Halides (e.g., Cl⁻) reduce efficacy by scavenging hydroxyl radicals (•OH).

- Optimization : Adjust pH (neutral to acidic) and oxidant dosage (5–20 mM) to maximize pseudo-first-order rate constants .

- Analytical tools : Use GC-MS to identify byproducts (e.g., cyclohexene-1,2-dicarboxylic acid) .

Q. Contradictions and Resolutions

属性

IUPAC Name |

cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSWCWPCANWBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871099 | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Naphthenic acid is a dark colored liquid with an offensive odor. It is insoluble in water. It will burn though it may take some effort to ignite. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used to make paint dryers, detergents, and solvents., Light yellow to black liquid; [ICSC] Commercial grade: dark liquid with an unpleasant odor; [Hawley] | |

| Record name | NAPHTHENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

270 to 470 °F at 760 mmHg (USCG, 1999), BP: 270-470 °F = 132-243 °C = 405-516 deg K (at 1 atm), 140-370 °C | |

| Record name | NAPHTHENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

300 °F (USCG, 1999), 101 °C (214 °F) - closed cup, 300 °F (open cup), 149 °C o.c. | |

| Record name | NAPHTHENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (<50 mg/L) in water, Completely soluble in organic solvents, Solubility in water: poor | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.95-0.98 (crude); 0.94-0.98 (refined); 0.95-0.98 (highly refined), all at 20 °C, Relative density (water = 1): 0.982 (liquid) | |

| Record name | NAPHTHENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Naphthenic acids are viscous liquids, with phenolic and sulfur impurities present that are largely responsible for their characteristic odor., 5-25 wt% hydrocarbons whose composition is the same as the petroleum fraction from which the naphthenic acids are derived. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquids ... Colors range from pale yellows to dark amber, Gold to black liq | |

CAS No. |

1338-24-5, 4771-80-6 | |

| Record name | NAPHTHENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4771-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthenic acids | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohex-3-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-35 - +2 °C | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。